4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-(2-furylmethyl)-4-oxobutanamide
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Overview
Description
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-(2-furylmethyl)-4-oxobutanamide is a complex organic compound that features a benzisothiazole ring, a piperazine moiety, and a furylmethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-(2-furylmethyl)-4-oxobutanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole ring, followed by the introduction of the piperazine moiety. The final step involves the attachment of the furylmethyl group to complete the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-(2-furylmethyl)-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-(2-furylmethyl)-4-oxobutanamide has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-(2-furylmethyl)-4-oxobutanamide involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]phenylamine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
What sets 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-(2-furylmethyl)-4-oxobutanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide |
InChI |
InChI=1S/C20H22N4O3S/c25-18(21-14-15-4-3-13-27-15)7-8-19(26)23-9-11-24(12-10-23)20-16-5-1-2-6-17(16)28-22-20/h1-6,13H,7-12,14H2,(H,21,25) |
InChI Key |
XHSTWUAIGHDTJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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